molecular formula C22H19Cl2N3O5 B2716878 Ethyl 4-(2-((3,4-dichlorophenyl)amino)-2-oxoethoxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate CAS No. 899943-93-2

Ethyl 4-(2-((3,4-dichlorophenyl)amino)-2-oxoethoxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2716878
CAS No.: 899943-93-2
M. Wt: 476.31
InChI Key: HGLPGWWZVZLOEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(2-((3,4-dichlorophenyl)amino)-2-oxoethoxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C22H19Cl2N3O5 and its molecular weight is 476.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 4-(2-((3,4-dichlorophenyl)amino)-2-oxoethoxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate, with the CAS number 899943-93-2, is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and anti-inflammatory applications. This article explores its chemical properties, biological activities, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C22_{22}H19_{19}Cl2_2N3_3O5_5
  • Molecular Weight : 476.3 g/mol
  • Structure : The compound features a pyridazine core, which is known for its diverse biological activities.

Biological Activity Overview

The biological activity of this compound has been primarily investigated through in vitro assays and structure-activity relationship studies. Here are key findings regarding its potential therapeutic effects:

Anticancer Activity

Several studies have indicated that derivatives of pyridazine compounds exhibit significant antiproliferative effects against various cancer cell lines:

  • In Vitro Studies :
    • The compound was tested against multiple human cancer cell lines including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). Results indicated a notable reduction in cell viability at specific concentrations, suggesting its potential as an anticancer agent .
  • Mechanism of Action :
    • The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators. For instance, certain derivatives have been shown to arrest the cell cycle in the G2/M phase, leading to increased DNA damage response .

Anti-inflammatory Potential

Research has also explored the anti-inflammatory properties of this compound:

  • Inflammation Models : In animal models of inflammation, compounds similar to this compound demonstrated significant reductions in inflammatory markers such as TNF-alpha and IL-6. This suggests a potential application in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The SAR studies provide insights into how modifications to the chemical structure influence biological activity:

Compound ModificationBiological ActivityNotes
Substitution on the phenyl ringIncreased potency against cancer cellsModifications such as halogen substitutions enhance lipophilicity and receptor binding affinity .
Variations in the pyridazine coreAltered pharmacokineticsDifferent substitutions can lead to variations in solubility and metabolic stability .

Case Study 1: Anticancer Efficacy

In a study published by MDPI, various derivatives were synthesized and evaluated for their antiproliferative activity against five human cancer cell lines using MTT assays. The results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutics like 5-fluorouracil .

Case Study 2: Inflammatory Response Modulation

Another study focused on the anti-inflammatory effects of similar compounds in murine models. The results showed that treatment with these compounds led to decreased levels of inflammatory cytokines and improved clinical scores in models of induced arthritis .

Properties

IUPAC Name

ethyl 4-[2-(3,4-dichloroanilino)-2-oxoethoxy]-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19Cl2N3O5/c1-3-31-22(30)21-18(11-20(29)27(26-21)17-7-5-4-6-13(17)2)32-12-19(28)25-14-8-9-15(23)16(24)10-14/h4-11H,3,12H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGLPGWWZVZLOEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC(=C(C=C2)Cl)Cl)C3=CC=CC=C3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19Cl2N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.